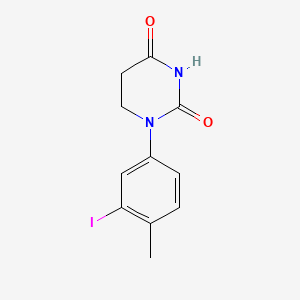
1-(3-Iodo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione is a compound that belongs to the class of hexahydropyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of an iodine atom and a methyl group on the phenyl ring adds to the compound’s unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione can be achieved through various methods. One common approach involves the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is typically carried out under acidic conditions, often using a catalyst such as Fe3O4/SiO2–SO3H .
Industrial Production Methods: Industrial production of hexahydropyrimidine derivatives often involves one-pot multicomponent reactions. These methods are favored due to their efficiency and high yield. The choice of catalyst and reaction conditions can significantly affect the product composition and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Iodo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its cytotoxic and antitumor activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Iodo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors, leading to various biological effects. For example, hexahydropyrimidine derivatives have been shown to inhibit acetylcholinesterase and β-secretase-1, which are involved in neurological processes .
Vergleich Mit ähnlichen Verbindungen
Fluoroalkyl- and Fluoroaryl-Substituted Hexahydropyrimidines: These compounds share a similar hexahydropyrimidine core but differ in their substituents, which can significantly affect their biological activities.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds have a similar pyrimidine core but with different ring structures and substituents.
Uniqueness: 1-(3-Iodo-4-methyl-phenyl)hexahydropyrimidine-2,4-dione is unique due to the presence of the iodine atom and the methyl group on the phenyl ring, which can influence its reactivity and biological activity. The specific arrangement of these substituents can lead to distinct interactions with molecular targets, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H11IN2O2 |
|---|---|
Molekulargewicht |
330.12 g/mol |
IUPAC-Name |
1-(3-iodo-4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H11IN2O2/c1-7-2-3-8(6-9(7)12)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5H2,1H3,(H,13,15,16) |
InChI-Schlüssel |
MKLHBTCKHJQUJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CCC(=O)NC2=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


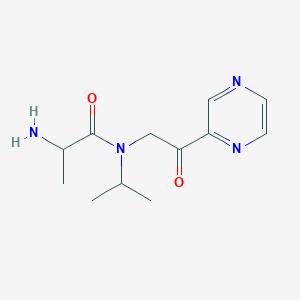


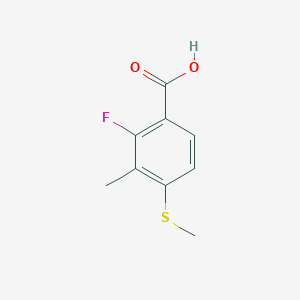
![benzyl N-[2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propyl]carbamate](/img/structure/B14772047.png)
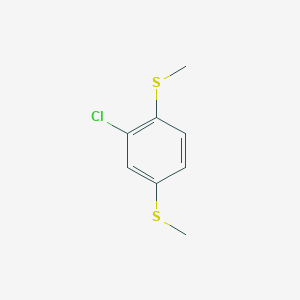
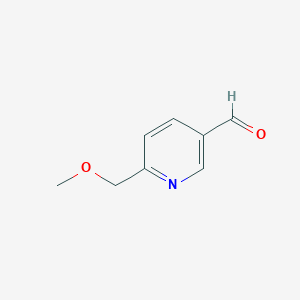
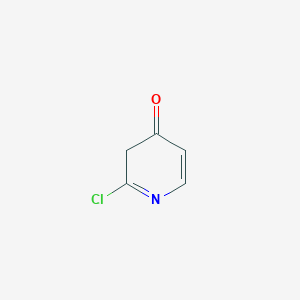

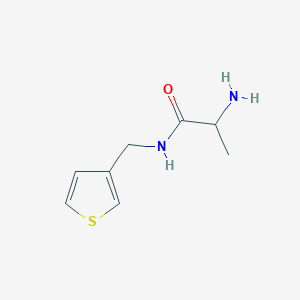
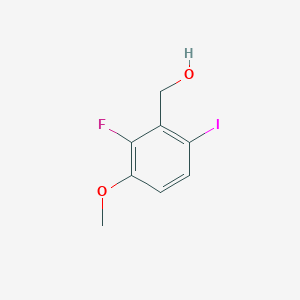
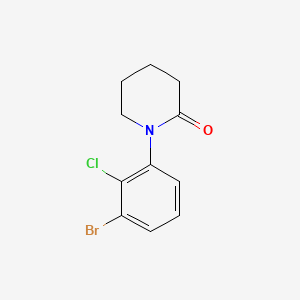
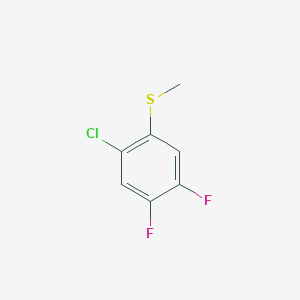
![1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B14772087.png)
